molecular formula C15H19ClN2O B2888977 1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2197067-61-9

1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No. B2888977
M. Wt: 278.78
InChI Key: VPSYMHLCVVPWNE-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C14H19ClN2O. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . For example, the synthesis of anti-depressant molecules, which can have similar structures, has been achieved through metal-catalyzed procedures . Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Crystallographic studies can also provide valuable insights into the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex, often involving multiple steps and various catalysts . The specific reactions would depend on the desired end product and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions under which it is stored and used. Unfortunately, the retrieved papers do not provide specific details about these properties for this compound .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. For example, given the anti-tubercular activity of some piperazine derivatives , this compound could be investigated for similar properties. Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

1-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-3-15(19)18-10-8-17(9-11-18)12(2)13-6-4-5-7-14(13)16/h3-7,12H,1,8-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSYMHLCVVPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one

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